

Spectroscopic and Analytical Profile of 5-Formyl-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Formyl-2-methoxybenzenesulfonamide
Cat. No.:	B583330

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

5-Formyl-2-methoxybenzenesulfonamide is a known impurity of Tamsulosin, a pharmaceutical agent used in the treatment of benign prostatic hypertrophy.[1][2] The identification, characterization, and quantification of such impurities are critical for ensuring the safety and efficacy of the active pharmaceutical ingredient (API). This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for **5-Formyl-2-methoxybenzenesulfonamide**, detailed experimental protocols for its analysis, and a logical workflow for its characterization. While specific, publicly available experimental spectra for this compound are limited, this guide consolidates typical spectroscopic values and methodologies based on its chemical structure and the analysis of related compounds.

Chemical and Physical Properties

5-Formyl-2-methoxybenzenesulfonamide has the chemical formula C₈H₉NO₄S and a molecular weight of 215.23 g/mol .[1] It is identified by the CAS Number 105764-07-6.[1] This compound contains key functional groups that are readily identifiable by spectroscopic methods: an aromatic ring, a sulfonamide group, a methoxy group, and an aldehyde group.

Property	Value	Source
CAS Number	105764-07-6	[1]
Molecular Formula	C ₈ H ₉ NO ₄ S	[1]
Molecular Weight	215.23 g/mol	[1]
Synonyms	Tamsulosin EP Impurity E	[2] [3]

Spectroscopic Data

Detailed experimental spectra for **5-Formyl-2-methoxybenzenesulfonamide** are not widely available in peer-reviewed literature. However, based on the known chemical shifts and absorption frequencies of its constituent functional groups, the following tables summarize the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm. Actual values may vary depending on the solvent and experimental conditions.

Table 2.1: Predicted ¹H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aldehyde (-CHO)	9.8 - 10.1	Singlet	Highly deshielded proton.
Aromatic (Ar-H)	7.0 - 8.0	Multiplets	Three protons on the benzene ring, with specific splitting patterns depending on their positions relative to the electron-withdrawing and -donating groups.
Sulfonamide (-SO ₂ NH ₂)	7.0 - 7.5	Broad Singlet	Chemical shift can be variable and may exchange with D ₂ O.
Methoxy (-OCH ₃)	3.8 - 4.0	Singlet	Typical range for a methoxy group attached to an aromatic ring.

Table 2.2: Predicted ¹³C NMR Data

Carbon	Predicted Chemical Shift (δ , ppm)	Notes
Aldehyde (C=O)	190 - 195	Characteristic for aromatic aldehydes.
Aromatic (C-S)	135 - 145	Carbon attached to the sulfonamide group.
Aromatic (C-O)	155 - 165	Carbon attached to the methoxy group.
Aromatic (C-H & C-C)	110 - 135	Other aromatic carbons.
Methoxy (-OCH ₃)	55 - 60	Typical for an aryl methoxy carbon.

Infrared (IR) Spectroscopy

Table 2.3: Expected IR Absorption Bands

Functional Group	Expected Wavenumber (cm^{-1})	Intensity	Notes
N-H Stretch (Sulfonamide)	3400 - 3200	Medium	Two bands possible for the $-\text{NH}_2$ group.
Aromatic C-H Stretch	3100 - 3000	Medium to Weak	
Aldehyde C-H Stretch	2850 - 2800 and 2750 - 2700	Medium to Weak	Two characteristic bands, often weak.
C=O Stretch (Aldehyde)	1710 - 1685	Strong	Conjugation with the aromatic ring lowers the frequency. ^[4]
Aromatic C=C Stretch	1600 - 1450	Medium to Strong	Multiple bands are expected.
S=O Stretch (Sulfonamide)	1350 - 1300 and 1170 - 1150	Strong	Asymmetric and symmetric stretching, respectively.
C-O Stretch (Methoxy)	1275 - 1200 and 1075 - 1020	Strong	Asymmetric and symmetric stretching, respectively.

Mass Spectrometry (MS)

Table 2.4: Predicted Mass-to-Charge Ratios (m/z)

Ion	Predicted m/z	Notes
$[M+H]^+$	216.03	Protonated molecule.
$[M+Na]^+$	238.01	Sodium adduct.
$[M-H]^-$	214.02	Deprotonated molecule.
$[M-SO_2]^+$	152.04	Loss of sulfur dioxide, a common fragmentation pathway for aromatic sulfonamides. ^[5]
$[C_7H_7O_2]^+$	123.04	Possible fragment from cleavage of the C-S bond.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of a solid sample such as **5-Formyl-2-methoxybenzenesulfonamide**.

NMR Spectroscopy

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
- **Data Acquisition:**
 - Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
 - Acquire ¹³C NMR spectra with proton decoupling to simplify the spectrum to singlets for each unique carbon.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Ensure the sample is in firm contact with the crystal using the pressure arm.
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (LC-MS)

- Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute this solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with the mobile phase.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 μm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.5 mL/min.
 - Injection Volume: 5 μL .
- Mass Spectrometry Conditions:
 - Ionization Source: Electrospray Ionization (ESI), in both positive and negative modes.
 - Scan Range: m/z 50 - 500.

- Fragmentation Analysis (MS/MS): Perform collision-induced dissociation (CID) on the parent ion of interest (e.g., m/z 216 for $[M+H]^+$) to obtain fragmentation data for structural elucidation.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of an unknown pharmaceutical impurity like **5-Formyl-2-methoxybenzenesulfonamide**.

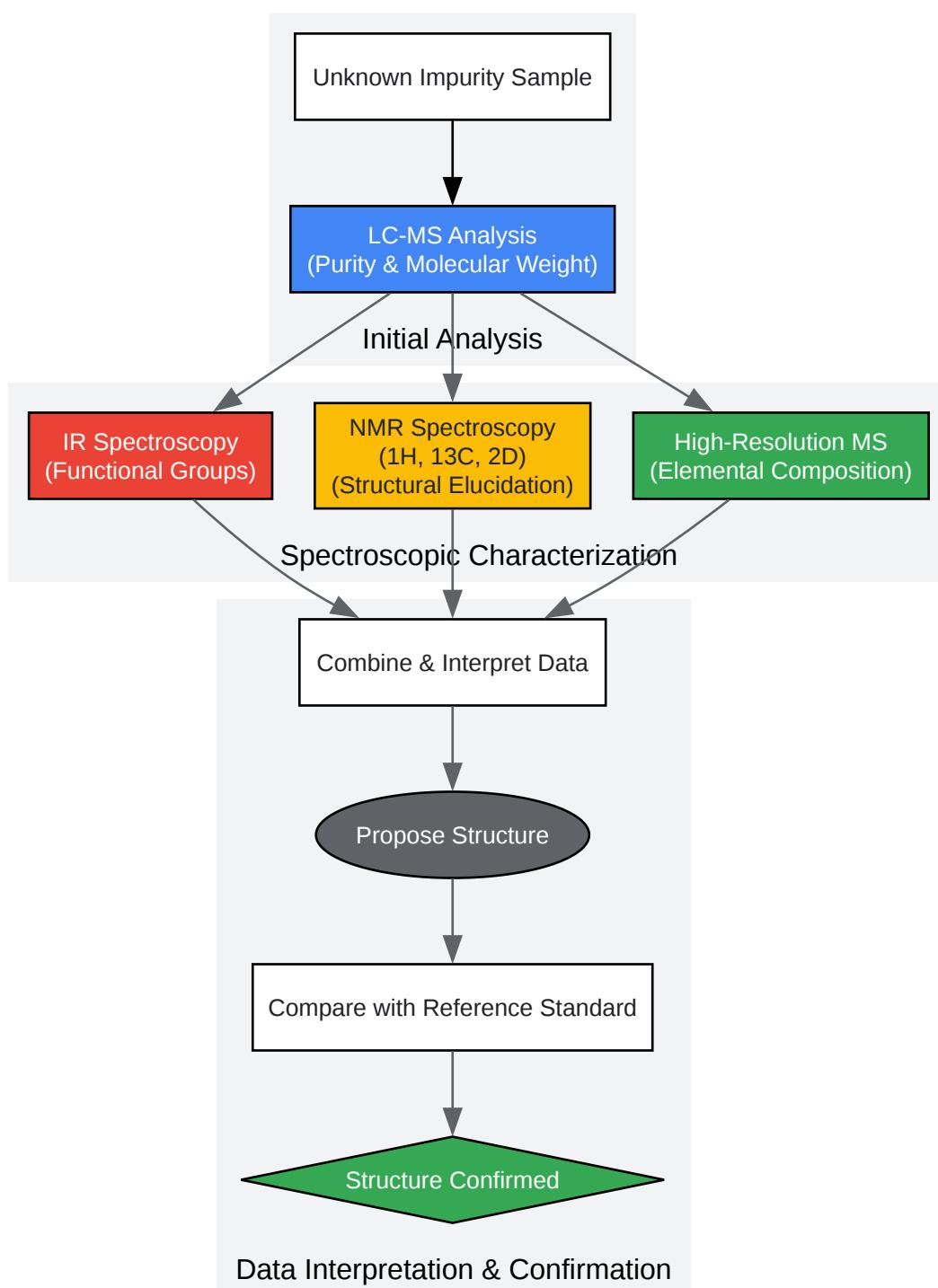


Figure 1: Analytical Workflow for Impurity Characterization

[Click to download full resolution via product page](#)

Caption: Figure 1: Analytical Workflow for Impurity Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Formyl-2-Methoxy-benzenesulfonamide CAS#: 105764-07-6 [m.chemicalbook.com]
- 2. veeprho.com [veeprho.com]
- 3. Tamsulosin EP Impurity E | 105764-07-6 | SynZeal [synzeal.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 5-Formyl-2-methoxybenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583330#spectroscopic-data-nmr-ir-ms-of-5-formyl-2-methoxybenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com